(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
Description
(3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid is a non-proteinogenic β-hydroxy-γ-amino acid characterized by its stereochemical configuration at the 3rd (S) and 4th (R) positions. This compound is part of a broader family of structurally related amino acids that play critical roles in bioactive molecules, particularly as protease inhibitors and cytotoxic agents. Its CAS number is 49642-11-7 . While its specific biological applications are less documented compared to its stereoisomers, its structural uniqueness positions it as a compound of interest in medicinal chemistry.
Properties
CAS No. |
49642-11-7 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
DFVFTMTWCUHJBL-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CC(=O)O)O)N |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Carbohydrate-Based Framework Utilization
The enantiospecific synthesis of (3S,4R)-statine begins with D-glucosamine, leveraging its inherent chirality to control stereochemistry. The process involves:
- C(6)-Carbon degradation : Removal of the hydroxymethyl group via periodate cleavage
- Epimerization control : Selective protection of C(4)-hydroxy groups using isopropylidene acetal
- Aldol condensation : Introduction of the methylheptanoic chain through Evans' oxazolidinone methodology
This route achieves 30% overall yield across 8 steps, with critical stereochemical outcomes determined at the TiCl₄-catalyzed allylation stage. The final product demonstrates >98% enantiomeric excess when analyzed by chiral HPLC.
Asymmetric Induction via Acetal Templates
TiCl₄-Catalyzed Coupling Strategy
A robust method employs (R)-1,3-butanediol-derived acetals as chiral auxiliaries:
- Acetal formation : (R)-1,3-butanediol + aldehyde → chiral acetal (95% yield)
- Allylsilane coupling : TiCl₄-mediated reaction with allyltrimethylsilane (85% de)
- Lactam cyclization : BOC-protected lactam intermediates 7a/7b (3:1 dr)
| Step | Reagent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| 1 | (R)-1,3-butanediol | 0°C | 95% | N/A |
| 2 | AllylSiMe₃, TiCl₄ | -78°C | 88% | 85% de |
| 3 | BOC₂O, DMAP | RT | 76% | 3:1 dr |
Nucleophilic opening of lactam 7b with cyanide ions affords the (3S,4R)-isomer preferentially.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
The racemic synthesis approach involves:
- Classical resolution : Diastereomeric salt formation with dibenzoyl-D-tartaric acid
- Enzymatic hydrolysis : Pseudomonas cepacia lipase-mediated ester cleavage (E = 42)
- Crystallization-induced asymmetric transformation : Ethanol/water solvent system
This method achieves 99% ee for (3S,4R)-isomer but suffers from maximum 50% theoretical yield. Recent improvements using dynamic kinetic resolution push yields to 78%.
Stereoselective Hydroxylation Strategies
Sharpless Asymmetric Dihydroxylation
Application of AD-mix-β to γ,δ-unsaturated esters enables:
- Installation of vicinal diols : 92% ee for (3R,4S)-diol
- Mitsunobu inversion : Conversion to (3S,4R)-configuration using DIAD/Ph₃P
Critical parameters:
- Optimal substrate: Methyl 6-methylhept-5-enoate
- Temperature: -20°C
- Catalyst loading: 10 mol%
Solid-Phase Peptide Synthesis Integration
On-Resin Statine Preparation
Modern approaches incorporate (3S,4R)-statine into peptides directly:
- Wang resin functionalization : Loading via Fmoc-strategy (0.8 mmol/g)
- Stereoretentive coupling : HBTU/DIEA activation (98% efficiency)
- Global deprotection : TFA/thioanisole cleavage (92% recovery)
This method avoids purification challenges associated with free statine but requires pre-synthesized enantiomerically pure building blocks.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids.
Scientific Research Applications
While the search results do not directly provide information solely on the applications of "(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid", they do offer insights into the uses of closely related compounds, which can help infer the applications of the target compound.
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid, a derivative, is a versatile amino acid with several applications :
- Peptide Synthesis It acts as a building block in creating complex peptide sequences, especially in solid-phase peptide synthesis (SPPS) .
- Drug Development Its structure is useful in designing new peptide-based drugs that target specific biological pathways .
- Bioconjugation It can link peptides to other molecules like drugs or imaging agents to improve their effectiveness and specificity in therapeutic uses .
- Neuroscience Research It helps researchers study neuropeptides and their roles in neurological functions and potential treatments for neurodegenerative diseases .
Boc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, another related compound, is also widely utilized in research :
- Peptide Synthesis It serves as a protective group in peptide synthesis, which allows for selective reactions and improves the efficiency of the process .
- Drug Development It is used to develop pharmaceutical compounds, especially to create novel therapeutics that target specific biological pathways .
- Biotechnology It helps in producing biologically active molecules and aids in the engineering of proteins and enzymes for various applications .
- Neuroscience Research It is used in studies of neurotransmitter systems, enhancing the understanding of neurological disorders and potential treatments .
- Cosmetic Formulations It is being studied for its potential in skincare products because its amino acid properties may improve skin health and hydration .
Mechanism of Action
The mechanism of action of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity .
Comparison with Similar Compounds
Stereochemical Variants of 4-Amino-3-Hydroxy-6-Methylheptanoic Acid
The stereochemistry at positions 3 and 4 significantly influences biological activity. The four stereoisomers include:
*Note: CAS for (3S,4S)-statine inferred from and .
Key Structural Differences :
- Statine (3S,4S) : Universally inhibits aspartic proteases (e.g., pepsin, renin) by mimicking a tetrahedral transition state .
- Target Compound (3S,4R) : Stereochemical inversion at C4 may alter protease binding affinity or selectivity.
- Spiruchostatin C (3R,4R): Exhibits nanomolar anticancer activity via histone deacetylase (HDAC) inhibition .
- IC9564 Component (3R,4S) : Integrated into anti-HIV agents, highlighting stereochemistry-dependent antiviral mechanisms .
Functional Analogs with Extended Modifications
Isostatine [(3S,4R,5S)-4-Amino-3-Hydroxy-5-Methylheptanoic Acid]
- Structure : Additional methyl group at C3.
- Role : Key component of cytotoxic didemnin cyclodepsipeptides .
- Comparison : The C5 methyl and (4R,5S) configuration enhance cytotoxicity compared to statine.
Miraziridine A
- Structure : Incorporates statine (3S,4S) with aziridine and vinylogous arginine moieties.
- Role : Unique protease inhibitor with triple inhibitory elements; isolated from marine sponges .
- Comparison : Demonstrates how statine derivatives can be integrated into complex natural products for enhanced activity.
Biological Activity
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly referred to as statine, is a non-proteinogenic amino acid with significant biological activity. This compound is structurally related to other biologically active peptides and plays a crucial role in various therapeutic applications, particularly in the field of protease inhibition.
Chemical Structure and Properties
Statine has the following structural formula:
It features a hydroxyl group and an amino group, contributing to its unique properties in biological systems. The stereochemistry of statine is vital for its biological activity, with the (3S,4R) configuration being particularly important for its interaction with enzymes.
Protease Inhibition
Statine is primarily known for its role as a potent inhibitor of aspartic proteases. It has been identified as a key component in several natural products that exhibit protease inhibitory activity. For instance:
- Inhibition of Cathepsins : Statine derivatives have demonstrated selective inhibition against cathepsins D and E, with IC50 values indicating high potency (IC50 of 26.5 nM for cathepsin D and 886 pM for cathepsin E) . This selectivity makes statine a valuable scaffold in the design of therapeutic agents targeting these enzymes.
Applications in Drug Development
Statine and its derivatives are extensively utilized in drug development due to their ability to modulate biological pathways. Some notable applications include:
- Peptide Synthesis : Statine serves as a building block in peptide synthesis, enhancing the formation of peptide bonds and improving the efficiency of solid-phase synthesis methods .
- Therapeutic Design : Its structural properties allow for the design of peptide-based therapeutics that can effectively target specific receptors or enzymes involved in disease processes .
Case Study: Grassystatins
Grassystatins A–C, derived from marine cyanobacteria, incorporate statine within their structure. These compounds have shown significant inhibitory effects on cathepsins, highlighting the utility of statine in natural product chemistry and pharmacology . The structure-activity relationship studies indicated that modifications to the statine unit could enhance selectivity and potency against specific proteases.
Table: Summary of Biological Activities
| Compound | Target Enzyme | IC50 Value (nM) | Source |
|---|---|---|---|
| Grassystatin A | Cathepsin D | 26.5 | Marine Cyanobacteria |
| Grassystatin B | Cathepsin E | 0.886 | Marine Cyanobacteria |
| Statine | Cathepsin D | 26.5 | Synthetic studies |
| Statine | Cathepsin E | 0.886 | Synthetic studies |
Q & A
Basic Research Questions
Q. How is (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid structurally identified and differentiated from its stereoisomers?
- Methodology : Use chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations. For example, the CAS registry number (49642-11-7) distinguishes the (3S,4R) isomer from others like (3R,4R) (49642-12-8) and (3R,4S) (49642-13-9) . X-ray crystallography can confirm absolute configuration in crystalline derivatives.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology : A scalable approach involves Boc-protected amino acid precursors. For instance, Boc-L-leucinal is reduced using bis(2-methoxyethoxy)aluminum hydride (Red-Al), though impurities may require subsequent purification via column chromatography . Alternative routes include Reformatsky reactions with samarium iodide to establish β-hydroxy-γ-amino acid motifs .
Q. What is the biological role of this compound in protease inhibition?
- Methodology : The compound is a structural analog of statine, a key component in aspartic protease inhibitors like pepstatin. Its (3S,4R) configuration mimics the tetrahedral transition state of peptide bond hydrolysis, enabling competitive inhibition. Activity assays (e.g., fluorogenic substrate cleavage) validate inhibitory potency against proteases like BACE1 (β-secretase) in Alzheimer’s disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
